Acide protocétrarique

Vue d'ensemble

Description

Protocetraric acid is a secondary metabolite predominantly found in lichens, which are symbiotic organisms composed of fungi and algae or cyanobacteria. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties .

Applications De Recherche Scientifique

Cardiovascular Health

Protocetraric acid has been shown to possess hypocholesterolemic, hypotensive, and cardioprotective properties. A study investigated its effects on H9c2 rat heart cells, revealing that protocetraric acid significantly reduced hydrogen peroxide-induced toxicity and increased cell viability. It exhibited 86% inhibition of hydroxymethylglutaryl-coenzyme A reductase (HMGCR) and 82% inhibition of angiotensin-converting enzyme (ACE) at a concentration of 320 µM. Additionally, it demonstrated competitive inhibition kinetics for HMGCR and uncompetitive inhibition for ACE, making it a promising candidate for cardiovascular disease treatment .

Antimicrobial Activity

Protocetraric acid displays broad-spectrum antimicrobial properties against various pathogens. It has shown significant antibacterial activity against Salmonella typhi with a minimum inhibitory concentration of 0.5 µg/mL, and antifungal activity against Trichophyton rubrum at 1 µg/mL. Its efficacy surpasses that of standard antifungal agents, indicating its potential as an antimicrobial drug . Furthermore, it has been reported to have moderate antimycobacterial activity against Mycobacterium tuberculosis and weak activity against SARS-CoV-2 protease .

Cancer Research

Research indicates that protocetraric acid may be effective in cancer treatment, particularly in melanoma models. It demonstrated selective cytotoxicity against UACC-62 melanoma cells with a selectivity index of 93.3, suggesting its potential as a therapeutic agent in cancer research . Additionally, protocetraric acid has antiproliferative effects on various tumor cell lines without significant cytotoxicity to normal cells .

Alpha-Glucosidase Inhibition

In the context of diabetes management, protocetraric acid has been identified as a moderate inhibitor of alpha-glucosidase with an IC50 value of 81.6 µM. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels in diabetic patients . Molecular docking studies further elucidated the interactions between protocetraric acid and the enzyme's binding pocket, enhancing our understanding of its inhibitory mechanism .

Hepatic Protection

Recent studies have explored the protective roles of protocetraric acid against alcohol-induced hepatic injury. It was found to exert synergistic antibacterial effects when combined with rutin, showcasing its potential in treating liver damage caused by excessive alcohol consumption .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

Protocetraric acid is a lichen secondary metabolite that has been found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease . The 3CL protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents .

Mode of Action

Protocetraric acid acts as a slow-binding inactivator of the 3CL protease . It forms a stable covalent adduct with the enzyme, acting as a competitive inhibitor . The catalytic Cys145 of the 3CL protease makes a nucleophilic attack on the carbonyl carbon of the cyclic ester common to protocetraric acid, forming a stably acyl-enzyme complex .

Biochemical Pathways

Protocetraric acid affects the biochemical pathway of the SARS-CoV-2 virus by inhibiting the 3CL protease, an enzyme crucial for the replication of the virus . By inhibiting this enzyme, protocetraric acid disrupts the life cycle of the virus, preventing its replication and spread .

Pharmacokinetics

Its inhibitory efficiency (kinact / ki) against the 3cl protease is about 3 × 10^-5 s^-1 µm^-1

Result of Action

The inhibition of the 3CL protease by protocetraric acid results in a decrease in the viability of the SARS-CoV-2 virus . This could potentially lead to a decrease in viral load and severity of disease in infected individuals .

Action Environment

The action of protocetraric acid can be influenced by various environmental factors. It’s worth noting that lichens, the natural source of protocetraric acid, are known to thrive in a wide range of habitats, suggesting that the compound may be relatively stable under various environmental conditions .

Analyse Biochimique

Biochemical Properties

Protocetraric acid plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of the SARS-CoV-2 3CL protease, demonstrating slow-binding inactivation properties . The compound interacts with enzymes such as the 3CL protease by forming a stable covalent adduct, which inhibits the enzyme’s activity . Additionally, protocetraric acid has shown moderate inhibitory activity against human pathogenic microbes, including Salmonella typhi and Trichophyton rubrum .

Cellular Effects

Protocetraric acid influences various cellular processes. It has been observed to increase intracellular calcium levels and reduce tumor cell viability . The compound also affects cell proliferation, particularly in cancer cells, by inducing apoptosis and inhibiting cell migration . Furthermore, protocetraric acid has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory activation of leukocytes .

Molecular Mechanism

At the molecular level, protocetraric acid exerts its effects through several mechanisms. It acts as a competitive inhibitor of the SARS-CoV-2 3CL protease by forming a stable acyl-enzyme complex with the catalytic cysteine residue . This interaction prevents the protease from processing viral polyproteins, thereby inhibiting viral replication . Additionally, protocetraric acid’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protocetraric acid have been studied over time. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its efficacy may decrease with prolonged exposure to high temperatures or light, leading to potential degradation . Long-term studies have indicated that protocetraric acid can sustain its antimicrobial and anticancer activities in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of protocetraric acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without notable toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and oxidative stress . Studies have shown that protocetraric acid’s hepatoprotective effects are dose-dependent, with optimal efficacy observed at moderate doses .

Metabolic Pathways

Protocetraric acid is involved in several metabolic pathways, primarily through the polyketide pathway . This pathway involves the synthesis of polyketides from acetyl-CoA and malonyl-CoA, leading to the formation of various secondary metabolites . Protocetraric acid interacts with enzymes such as polyketide synthases, which facilitate its biosynthesis and subsequent biological activities .

Transport and Distribution

Within cells and tissues, protocetraric acid is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with cellular membranes and its ability to penetrate lipid bilayers . Protocetraric acid tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Protocetraric acid’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for protocetraric acid’s role in modulating cellular processes and exerting its therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Protocetraric acid can be isolated from lichens through various extraction methods. One common approach involves the use of organic solvents such as methanol or ethanol to extract the compound from lichen thalli. The extract is then subjected to chromatographic techniques for purification .

Industrial Production Methods: advancements in biotechnological methods, such as the use of fungal cultures, may offer potential for large-scale production in the future .

Analyse Des Réactions Chimiques

Types of Reactions: Protocetraric acid undergoes various chemical reactions, including:

Substitution: Substitution reactions involving protocetraric acid can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Comparaison Avec Des Composés Similaires

Protocetraric acid shares similarities with other lichen-derived compounds, such as:

Fumarprotocetraric Acid: A derivative of protocetraric acid, known for its anti-inflammatory properties.

Uniqueness: Protocetraric acid is unique due to its specific combination of biological activities, particularly its cardioprotective effects, which are not as prominent in other similar compounds .

Activité Biologique

Protocetraric acid, a secondary metabolite derived from lichens, has garnered attention for its diverse biological activities. This article provides a detailed examination of the compound's biological properties, focusing on its antimicrobial, antiviral, and enzyme inhibitory activities, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Protocetraric acid exhibits significant antimicrobial properties against various pathogenic microorganisms. A study involving the lichen Usnea albopunctata revealed that protocetraric acid demonstrated remarkable antibacterial activity against Salmonella typhi with a minimum inhibitory concentration (MIC) of 0.5 μg/mL and antifungal activity against Trichophyton rubrum with an MIC of 1 μg/mL, outperforming standard antifungal agents . This broad-spectrum efficacy positions protocetraric acid as a promising candidate for antimicrobial drug development.

Table 1: Antimicrobial Efficacy of Protocetraric Acid

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Salmonella typhi | Antibacterial | 0.5 μg/mL |

| Trichophyton rubrum | Antifungal | 1 μg/mL |

2. Antiviral Activity

Recent studies have highlighted the potential of protocetraric acid as an inhibitor of the SARS-CoV-2 main protease (3CLpro). The compound acts as a slow-binding inactivator with an inhibition constant () of 3.95 μM. It functions through a competitive inhibition mechanism, forming a stable covalent adduct with the enzyme. The kinetic analysis indicates that protocetraric acid is capable of inhibiting the viral protease effectively without significant cytotoxicity to murine Sertoli TM4 cells at concentrations up to 80 μM .

Table 2: Kinetic Parameters of Protocetraric Acid Against SARS-CoV-2 3CLpro

| Compound | (μM) | (s) | (sμM) |

|---|---|---|---|

| Protocetraric Acid | 3.95 |

3. Enzyme Inhibition

Protocetraric acid has also been identified as a moderate inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In a recent study, it was reported to have an IC50 value of 81.6 μM, indicating its potential utility in managing conditions such as diabetes by slowing carbohydrate absorption . The structural modifications and derivatives of protocetraric acid have been explored to enhance its inhibitory effects on this enzyme .

4. Case Studies and Research Findings

- Case Study on Cytotoxicity : In vitro studies assessing the cytotoxic effects of protocetraric acid on various cancer cell lines indicated that it exhibited significant antiproliferative effects against melanoma and colorectal cancer cells while showing minimal toxicity to normal cells .

- Mechanism of Action : The mechanism by which protocetraric acid inhibits enzymes involves the formation of stable complexes that prevent substrate binding, thus inhibiting enzymatic activity effectively without causing significant harm to healthy cells .

Propriétés

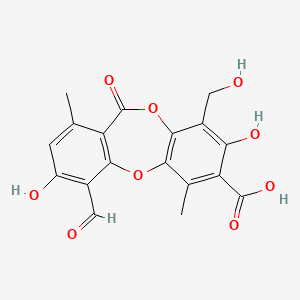

IUPAC Name |

10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXMONAUSQZPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197633 | |

| Record name | Protocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-51-0 | |

| Record name | Protocetraric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocetraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.